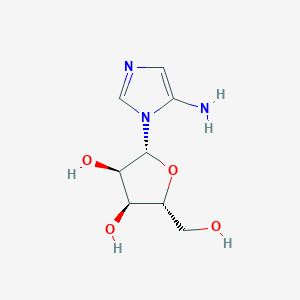

5-Aminoimidazole ribonucleoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Aminoimidazol Ribonucleósido es un compuesto bioquímico que desempeña un papel crucial en la formación de nucleótidos de purina, que son bloques de construcción esenciales para el ADN y el ARN. Este compuesto es un derivado del imidazol y la ribosa, y está involucrado en varias vías bioquímicas, incluida la síntesis de monofosfato de inosina .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5-Aminoimidazol Ribonucleósido típicamente implica la reacción de 5-aminoimidazol con ribosa. Un método común es la síntesis no enzimática, que se publicó por primera vez en 1988 . Este método implica el uso de reactivos químicos para facilitar la reacción entre 5-aminoimidazol y ribosa, lo que da como resultado la formación del ribonucleósido.

Métodos de Producción Industrial

La producción industrial de 5-Aminoimidazol Ribonucleósido a menudo implica síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación y la cristalización para obtener el producto final en una forma utilizable .

Análisis De Reacciones Químicas

Tipos de Reacciones

5-Aminoimidazol Ribonucleósido se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas y niveles de pH para asegurar el resultado deseado .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción y los reactivos utilizados. Por ejemplo, la oxidación de 5-Aminoimidazol Ribonucleósido puede resultar en la formación de derivados carboxilados, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Biochemical Role in Purine Biosynthesis

5-Aminoimidazole ribonucleoside serves as an essential intermediate in the biosynthesis of purine nucleotides. It is involved in the formation of inosine monophosphate (IMP), which is a precursor for both adenine and guanine nucleotides. The pathway includes several enzymatic steps where AICAR undergoes transformations to produce other key metabolites necessary for DNA and RNA synthesis.

| Step | Enzyme | Product |

|---|---|---|

| 1 | Phosphoribosylaminoimidazole carboxylase | 5′-Phosphoribosyl-4-carboxy-5-aminoimidazole (CAIR) |

| 2 | 5-(Carboxyamino)imidazole ribonucleotide synthase | 5-(Carboxyamino)imidazole ribonucleotide (CAIR) |

| 3 | 5-(Carboxyamino)imidazole ribonucleotide mutase | Inosine monophosphate (IMP) |

Therapeutic Applications in Diabetes Management

AICAR has been studied for its potential therapeutic effects in managing Type II diabetes mellitus. Research indicates that AICAR activates AMP-activated protein kinase (AMPK), which plays a crucial role in enhancing glucose uptake and improving insulin sensitivity. In a study involving ob/ob mice, AICAR treatment normalized glucose levels and enhanced GLUT4 expression in skeletal muscle, demonstrating its potential as a therapeutic agent for glucose homeostasis .

Cancer Treatment and Differentiation Therapy

Recent studies have highlighted the role of AICAR in cancer treatment, particularly in acute myeloid leukemia (AML). AICAR has been shown to induce differentiation in primary AML blasts resistant to traditional therapies like all-trans retinoic acid (ATRA). The mechanism involves downregulation of pyrimidine metabolism pathways and upregulation of genes associated with hematopoietic cell lineage, indicating its potential as an adjunct treatment for AML .

Implications in Immunology

AICAR's role extends to immunology, where it has been investigated for its effects on immune responses. It has been observed to influence the production of adenosine, a potent anti-inflammatory mediator, which can modulate immune responses and may have implications for treating autoimmune diseases .

Genetic Studies and SNP Associations

Research has identified single nucleotide polymorphisms (SNPs) related to the ATIC gene that may influence patient responses to methotrexate (MTX) treatment in juvenile idiopathic arthritis (JIA). These studies suggest that variations in genes involved in the AICAR metabolic pathway can affect therapeutic outcomes, highlighting the importance of genetic profiling in personalized medicine .

Case Study 1: AICAR in Diabetes Management

- Objective : To assess the impact of AICAR on glucose metabolism.

- Method : Ob/ob mice received daily AICAR injections.

- Results : Significant improvement in glucose tolerance and GLUT4 expression was observed after one week.

- : AICAR effectively enhances glucose homeostasis but may have adverse effects on lipid profiles.

Case Study 2: Differentiation Induction in AML

- Objective : To evaluate AICAR's efficacy in inducing differentiation of AML blasts.

- Method : Primary AML samples were treated with AICAR and analyzed for differentiation markers.

- Results : AICAR treatment led to differentiation in resistant AML cells, correlating with increased sensitivity to DHODH inhibitors.

- : AICAR shows promise as a differentiation agent in non-APL AML therapy.

Mecanismo De Acción

El mecanismo de acción de 5-Aminoimidazol Ribonucleósido implica su función como intermedio en la síntesis de monofosfato de inosina. Estimula la actividad de la proteína quinasa dependiente de AMP, que juega un papel crucial en la regulación de la homeostasis energética celular . Este compuesto también afecta varios objetivos moleculares y vías, incluidas las involucradas en la síntesis de nucleótidos y el metabolismo celular .

Comparación Con Compuestos Similares

Compuestos Similares

5-Aminoimidazol-4-carboxamida Ribonucleósido: Este compuesto es similar en estructura y función, pero tiene grupos carboxamida adicionales.

Ribonucleótido de Aminoimidazol: Este compuesto es un precursor en la vía de biosíntesis de purina y comparte propiedades bioquímicas similares.

Singularidad

5-Aminoimidazol Ribonucleósido es único debido a su papel específico en la síntesis de nucleótidos de purina y su capacidad para activar la proteína quinasa dependiente de AMP. Esto lo convierte en un compuesto valioso tanto en aplicaciones de investigación como industriales .

Actividad Biológica

5-Aminoimidazole ribonucleoside (AICAR) is a compound that has garnered significant attention due to its diverse biological activities, particularly in metabolic regulation and cellular differentiation. This article explores the biological activity of AICAR, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of AICAR

AICAR is an intermediate in purine nucleotide biosynthesis and plays a crucial role in various metabolic pathways. It is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The activation of AMPK leads to numerous downstream effects, including enhanced glucose uptake and lipid metabolism, making AICAR a compound of interest for treating metabolic disorders such as Type II diabetes and certain cancers.

AMPK Activation:

AICAR acts primarily by activating AMPK, which is involved in several metabolic processes. When activated, AMPK promotes glucose uptake in skeletal muscle and inhibits fatty acid synthesis in the liver. This dual action helps to lower blood glucose levels and improve insulin sensitivity.

Differentiation Induction:

Recent studies have indicated that AICAR can induce differentiation in various cell types, including hematopoietic cells. For instance, it has been shown to promote differentiation in acute myeloid leukemia (AML) blasts resistant to conventional therapies like all-trans retinoic acid (ATRA) through modulation of pyrimidine metabolism pathways .

Case Studies and Experimental Data

-

Glucose Homeostasis in Ob/Ob Mice:

- A study demonstrated that AICAR treatment normalized glucose concentrations in ob/ob mice within one hour, with sustained effects for up to four hours. After one week of daily administration, improvements were observed in glucose tolerance and increased expression of GLUT4 and hexokinase II proteins in skeletal muscle .

- Table 1: Effects of AICAR on Glucose Metabolism

Parameter Control (NaCl) AICAR Treatment Glucose Concentration (mg/dL) 250 ± 20 120 ± 15 GLUT4 Expression (Relative) 1.0 2.5 Hexokinase II Expression 1.0 3.0 -

Differentiation in AML Blasts:

- In a study involving primary AML blasts from patients, AICAR was found to induce differentiation despite resistance to other treatments. RNA sequencing revealed downregulation of pathways associated with pyrimidine metabolism and upregulation of genes related to hematopoietic lineage .

- Table 2: Gene Expression Changes Induced by AICAR

Gene Set Control Expression AICAR Expression Pyrimidine Metabolism Pathway High Low Hematopoietic Lineage Genes Low High

Therapeutic Applications

AICAR's ability to modulate metabolic pathways positions it as a potential therapeutic agent for several conditions:

- Type II Diabetes: By enhancing glucose uptake and improving insulin sensitivity, AICAR may serve as a novel treatment option for managing blood sugar levels.

- Cancer Therapy: Its role in promoting differentiation in cancer cells suggests that AICAR could be utilized as part of combination therapies for certain leukemias .

- Neuroprotection: Preliminary findings indicate that AICAR may have immunomodulatory effects beneficial for neurodegenerative diseases such as multiple sclerosis .

Propiedades

Fórmula molecular |

C8H13N3O4 |

|---|---|

Peso molecular |

215.21 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-2-(5-aminoimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C8H13N3O4/c9-5-1-10-3-11(5)8-7(14)6(13)4(2-12)15-8/h1,3-4,6-8,12-14H,2,9H2/t4-,6-,7-,8-/m1/s1 |

Clave InChI |

NKYAAYKKNSYIIW-XVFCMESISA-N |

SMILES |

C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N |

SMILES isomérico |

C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |

SMILES canónico |

C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.